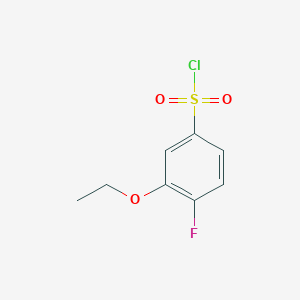
Fmoc-L-2-Amino-3-guanidinopropionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-2-Amino-3-guanidinopropionic acid is an unusual amino acid derivative used primarily in peptide synthesis. It is an analog of arginine and lysine, featuring a guanidino group that imparts unique properties to the compound. The molecular formula of this compound is C19H20N4O4, and it has a molecular weight of 368.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents and specific reagents to ensure the selective protection and deprotection of functional groups .
Industrial Production Methods
Industrial production of Fmoc-L-2-Amino-3-guanidinopropionic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. The compound is usually purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-2-Amino-3-guanidinopropionic acid undergoes various chemical reactions, including:
Oxidation: The guanidino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as trifluoroacetic acid (TFA) for Fmoc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the guanidino group can lead to the formation of urea derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-L-2-Amino-3-guanidinopropionic acid is used in the synthesis of peptides and proteins. Its unique structure allows for the incorporation of guanidino groups into peptides, which can enhance their biological activity and stability .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It can be incorporated into peptides to investigate the role of guanidino groups in biological processes .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It can be used to design peptide-based drugs that target specific molecular pathways .
Industry
In the industrial sector, this compound is used in the production of specialized peptides for research and development purposes. Its unique properties make it valuable for creating peptides with enhanced stability and activity .
Mechanism of Action
The mechanism of action of Fmoc-L-2-Amino-3-guanidinopropionic acid involves its incorporation into peptides and proteins. The guanidino group can form hydrogen bonds and electrostatic interactions with other molecules, influencing the structure and function of the peptides. This can affect molecular targets and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-arginine: Another amino acid derivative with a guanidino group.
Fmoc-L-lysine: An amino acid derivative with an amino group instead of a guanidino group.
Uniqueness
Fmoc-L-2-Amino-3-guanidinopropionic acid is unique due to its specific structure, which combines the properties of both arginine and lysine analogs. This allows for the incorporation of guanidino groups into peptides, enhancing their biological activity and stability .
Properties
Molecular Formula |
C19H20N4O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(2S)-3-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C19H20N4O4/c20-18(21)22-9-16(17(24)25)23-19(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25)(H4,20,21,22)/t16-/m0/s1 |
InChI Key |
ZDDPAQOOCDZPCG-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN=C(N)N)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN=C(N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12050594.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12050610.png)
![[4-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12050612.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12050618.png)

![N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12050622.png)

![Dimethyl 3-(3-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B12050633.png)
![(2R)-2-[(3-Methylbutyl)amino]propanoic acid](/img/structure/B12050638.png)
![2-amino-6-benzyl-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12050643.png)
![2-(4-Methylphenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12050650.png)
